molecular formula C19H18FN3O3 B5125841 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-fluorophenoxy)acetamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-fluorophenoxy)acetamide

Cat. No. B5125841
M. Wt: 355.4 g/mol
InChI Key: NYGONIWQKJLQTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-fluorophenoxy)acetamide typically involves multi-step organic reactions. For instance, Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, highlighting the complexity and specificity required in such synthetic processes (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using techniques like NMR, IR, and Mass spectra, as demonstrated by Sarhan, Lateef, and Waheed (2017), who synthesized and characterized metal complexes of a similar ligand (Sarhan, Lateef, & Waheed, 2017). These analytical techniques provide insights into the molecular geometry, functional groups, and overall molecular architecture, which are critical for understanding the chemical behavior and potential biological interactions of the compound.

Chemical Reactions and Properties

Compounds in this category typically undergo a variety of chemical reactions, including hydrogen bonding and coordination with metal ions, which can influence their chemical properties and biological activities. For example, Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and explored their coordination complexes, demonstrating the potential for diverse chemical reactivity and interactions (Chkirate et al., 2019).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are often determined through various analytical methods. For instance, Narayana et al. (2016) investigated the different molecular conformations and hydrogen bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, which can significantly affect the compound's physical properties and its suitability for various applications (Narayana et al., 2016).

Scientific Research Applications

Synthesis and Structural Analysis

Compounds similar to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-fluorophenoxy)acetamide have been synthesized for various purposes, including their potential in anti-inflammatory activities. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized and showed significant anti-inflammatory activity (Sunder & Maleraju, 2013). Additionally, different molecular conformations of similar compounds have been studied, indicating variations in hydrogen bonding and molecular structure (Narayana et al., 2016).

Antimicrobial and Anticancer Applications

Some derivatives of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide have shown promise in antimicrobial and anticancer activities. For example, compounds utilizing 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide as a key intermediate exhibited antimicrobial properties (Bondock et al., 2008). Additionally, some novel Schiff bases derived from a similar compound demonstrated significant antibacterial activities (Asiri & Khan, 2010).

Synthesis of Metal Complexes

A ligand similar to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-fluorophenoxy)acetamide was used to synthesize metal complexes. These complexes were characterized by various spectroscopic methods, and their molecular formulae were proposed to be octahedral (Sarhan, Lateef, & Waheed, 2017).

Isotope-Labeled Synthesis for Pharmaceutical Studies

Stable isotope-labeled analogs of similar compounds have been synthesized for pharmaceutical applications. These include the synthesis of stable isotope-labeled antibacterial agents, which is crucial for tracking and studying the metabolism and distribution of drugs in biological systems (Lin & Weaner, 2012).

Heterocyclic Synthesis

Derivatives of similar compounds have been used in the synthesis of various heterocycles, including pyridones, pyrazolo[2,3-a]pyrimidines, and pyrazolo[5,1-c]triazines. These synthesized heterocycles have potential applications in various fields of chemistry and pharmaceutical research (Farag, Dawood, & Elmenoufy, 2004).

Coordination Chemistry and Antioxidant Activity

Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized. These complexes have been characterized and studied for their antioxidant activities, demonstrating the potential for such compounds in medicinal chemistry (Chkirate et al., 2019).

properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3/c1-13-18(19(25)23(22(13)2)14-8-4-3-5-9-14)21-17(24)12-26-16-11-7-6-10-15(16)20/h3-11H,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGONIWQKJLQTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-fluorophenoxy)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-fluorophenoxy)acetamide
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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-fluorophenoxy)acetamide
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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-fluorophenoxy)acetamide
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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-fluorophenoxy)acetamide
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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-fluorophenoxy)acetamide
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N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-fluorophenoxy)acetamide

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